An In-depth Technical Guide to 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2] The incorporation of an ethynyl group at the 5-position, protected by a trimethylsilyl (TMS) moiety, yields 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one, a versatile building block for the synthesis of novel drug candidates and complex organic molecules. The TMS group not only serves as a protecting group for the terminal alkyne but also enhances the compound's utility in various cross-coupling reactions.[3]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one, offering valuable insights for researchers in drug discovery and organic synthesis.
Physicochemical Properties
While extensive experimental data for 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one is not widely available in the public domain, its key physicochemical properties can be predicted based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1064706-78-0 | [4] |
| Molecular Formula | C₁₀H₁₃NOSi | [4] |
| Molecular Weight | 191.30 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not reported | - |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | - |
| Calculated LogP | 1.6038 | [4] |
| Topological Polar Surface Area (TPSA) | 32.86 Ų | [4] |
Synthesis of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one
The most logical and widely employed method for the synthesis of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one is the Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide, in this case, a 5-halopyridin-2(1H)-one. The choice of the halide (iodide or bromide) on the pyridinone ring can influence the reaction conditions, with iodides generally being more reactive.
Caption: General workflow for the Sonogashira synthesis.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure based on established methods for Sonogashira couplings of similar substrates.[7] Optimization may be required depending on the specific starting material and scale.
Materials:
-
5-Iodo- or 5-Bromopyridin-2(1H)-one (1.0 equiv)
-
Trimethylsilylacetylene (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equiv)
-
Triethylamine (Et₃N) or another suitable amine base (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-halo-pyridin-2(1H)-one, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add trimethylsilylacetylene dropwise via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and unwanted side reactions.
-
Degassed Solvent: Removing dissolved oxygen from the solvent is crucial for the same reason as maintaining an inert atmosphere.
-
Copper(I) Co-catalyst: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive towards the palladium complex, thus accelerating the reaction.
-
Amine Base: The base is required to neutralize the hydrogen halide (HX) formed during the reaction and to facilitate the formation of the copper acetylide.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.5-12.5 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the pyridinone ring. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
δ ~7.5-7.8 ppm (m, 2H): These signals are attributed to the protons on the pyridinone ring.
-
δ ~6.3-6.5 ppm (d, 1H): This doublet corresponds to the proton at the 3-position of the pyridinone ring.
-
δ ~0.2 ppm (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the trimethylsilyl (TMS) group.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160-165 ppm: Carbonyl carbon (C=O) of the pyridinone ring.
-
δ ~140-145 ppm: Quaternary carbon of the pyridinone ring attached to the ethynyl group.
-
δ ~130-135 ppm: Methylene carbon of the pyridinone ring.
-
δ ~115-120 ppm: Methylene carbon of the pyridinone ring.
-
δ ~100-105 ppm: Alkyne carbon attached to the TMS group.
-
δ ~90-95 ppm: Alkyne carbon attached to the pyridinone ring.
-
δ ~0.0 ppm: Carbon atoms of the methyl groups in the TMS moiety.
Infrared (IR) Spectroscopy:
-
~3100-3000 cm⁻¹: N-H stretching vibration.
-
~2150-2160 cm⁻¹: C≡C stretching vibration (alkyne).
-
~1650-1680 cm⁻¹: C=O stretching vibration (amide carbonyl).
-
~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic Si-C stretching and bending vibrations of the TMS group.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: m/z = 192.08
Chemical Reactivity
The chemical reactivity of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one is dominated by the TMS-protected alkyne and the pyridinone ring system.
Desilylation (Deprotection of the Alkyne)
The trimethylsilyl group can be readily removed to unveil the terminal alkyne, 5-ethynylpyridin-2(1H)-one. This transformation is a crucial step for further functionalization, such as in click chemistry or subsequent coupling reactions.
Caption: Deprotection of the TMS-alkyne.
Experimental Protocol: Desilylation with Potassium Carbonate
This is a mild and common method for TMS deprotection.
Materials:
-
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (0.2 - 1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolve 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one in methanol.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., dilute HCl).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-ethynylpyridin-2(1H)-one.
Cycloaddition Reactions
The deprotected terminal alkyne, 5-ethynylpyridin-2(1H)-one, is an excellent dienophile or dipolarophile for various cycloaddition reactions, allowing for the construction of fused heterocyclic systems.
-
Diels-Alder Reaction: As a dienophile, it can react with a variety of dienes to form [4+2] cycloadducts.
-
[3+2] Cycloaddition (Click Chemistry): The terminal alkyne can readily undergo copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) with organic azides to form 1,2,3-triazole linkages. This is a highly efficient and widely used reaction in drug discovery for creating libraries of compounds.[9]
Applications in Drug Discovery and Medicinal Chemistry
The 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one scaffold is of significant interest in drug discovery due to the established biological activities of the pyridinone core.[1][2] The ethynyl group serves as a versatile handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).
-
Kinase Inhibitors: The pyridinone motif is a known hinge-binding element in many kinase inhibitors. The 5-ethynyl group can be elaborated to target specific pockets in the kinase active site.
-
Antiviral and Anticancer Agents: Pyridinone derivatives have shown promise as antiviral (e.g., against HIV) and anticancer agents.[2] The ability to functionalize the 5-position allows for the fine-tuning of potency and selectivity.
-
Fragment-Based Drug Discovery (FBDD): The relatively small size and functionality of 5-ethynylpyridin-2(1H)-one make it an attractive fragment for FBDD campaigns. Hits identified from fragment screening can be grown by elaborating the ethynyl group.
Conclusion
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its synthesis via the robust Sonogashira coupling, coupled with the facile deprotection of the TMS group and the diverse reactivity of the resulting terminal alkyne, provides a powerful platform for the creation of novel and complex molecules. The inherent biological relevance of the pyridin-2(1H)-one core further underscores its potential in the development of new therapeutic agents. This guide provides a foundational understanding of its properties and reactivity, encouraging its broader application in innovative research endeavors.
References
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5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one
5-ethynylpyridin-2(1H)-one
